3-(1-(2-(4-(Trifluoromethyl)phenyl)acetyl)piperidin-4-yl)thiazolidine-2,4-dione
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups and rings. Unfortunately, without specific data or a 3D model, it’s difficult to provide a detailed analysis of the structure .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the trifluoromethyl group could potentially undergo various substitution reactions . The piperidine ring might undergo reactions at the nitrogen atom . The thiazolidinedione could potentially undergo reactions at the carbonyl groups .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as its polarity, solubility, stability, and reactivity would be influenced by the functional groups present in the molecule .Scientific Research Applications
Antimicrobial Activity
Thiazolidinediones, including structures similar to 3-(1-(2-(4-(Trifluoromethyl)phenyl)acetyl)piperidin-4-yl)thiazolidine-2,4-dione, have been investigated for their antimicrobial properties. Studies have shown that these compounds exhibit significant in vitro antibacterial activity against gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, though they are generally less effective against gram-negative bacteria. Additionally, they possess antifungal activity, displaying effectiveness against fungi like Aspergillus niger and A. flavus (Prakash et al., 2011), (Aneja et al., 2011).
Anticancer Activity
Research into thiazolidinedione derivatives has extended into anticancer studies, with some compounds showing promise in inhibiting cancer cell growth. For example, specific derivatives have demonstrated anticancer activity against the MCF-7 human breast cancer cell line by inhibiting the topoisomerase-I enzyme, indicating potential therapeutic applications in oncology (Kumar & Sharma, 2022).
Chemical Synthesis and Drug Development
The synthesis and structural analysis of thiazolidinedione derivatives are crucial for the development of new pharmaceutical agents. Techniques such as Knoevenagel condensation and microwave irradiation without solvent have been applied to create these compounds, showcasing the versatility and adaptability of thiazolidinediones in drug synthesis and design. Such methodologies contribute to the exploration of thiazolidinedione derivatives for various therapeutic applications, including as antidiabetic, antimicrobial, and anticancer agents (Yang et al., 2003), (Patel et al., 2012).
Future Directions
Properties
IUPAC Name |
3-[1-[2-[4-(trifluoromethyl)phenyl]acetyl]piperidin-4-yl]-1,3-thiazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N2O3S/c18-17(19,20)12-3-1-11(2-4-12)9-14(23)21-7-5-13(6-8-21)22-15(24)10-26-16(22)25/h1-4,13H,5-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPZUFPKHLMZPGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)CSC2=O)C(=O)CC3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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